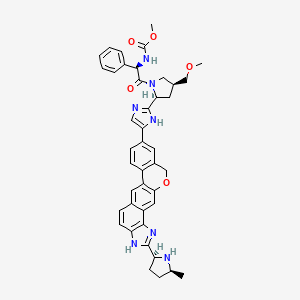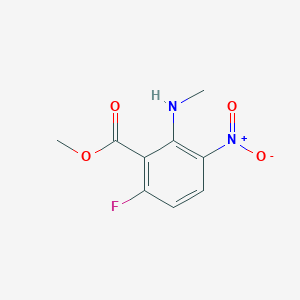
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a methyl ester group, a fluoro substituent, a methylamino group, and a nitro group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate typically involves multiple steps. One common synthetic route starts with the nitration of methyl 6-fluoro-2-aminobenzoate to introduce the nitro group. This is followed by the methylation of the amino group to form the methylamino derivative. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and methylating agents like methyl iodide for the methylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is Methyl 6-fluoro-2-(methylamino)-3-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The methylamino group can form hydrogen bonds and interact with enzymes or receptors, potentially affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-fluoro-2-aminobenzoate: Similar structure but lacks the nitro and methylamino groups.
Methyl 6-fluoro-3-nitrobenzoate: Similar structure but lacks the methylamino group.
Methyl 2-(methylamino)-3-nitrobenzoate: Similar structure but lacks the fluoro group.
Uniqueness
Methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C9H9FN2O4 |
|---|---|
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
methyl 6-fluoro-2-(methylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-11-8-6(12(14)15)4-3-5(10)7(8)9(13)16-2/h3-4,11H,1-2H3 |
Clave InChI |
VYDYFHLHZGMUSD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)




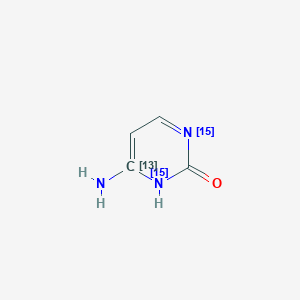
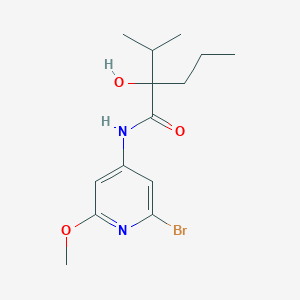
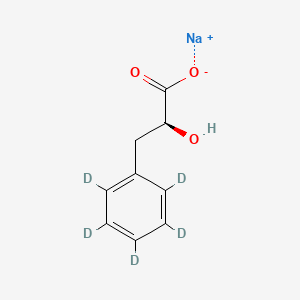
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)

